7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
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Overview
Description
7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a synthetic organic compound that belongs to the class of triazolothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused with a thiazine ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the Thiazine Ring: The thiazine ring can be synthesized by reacting the triazole intermediate with sulfur-containing reagents under specific conditions.
Substitution Reactions: The final compound is obtained by introducing the methoxyphenyl and phenoxymethyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazolothiazines have shown potential as antimicrobial, antifungal, and anticancer agents. Research into 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one may reveal similar activities, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, disrupting metabolic pathways.
Receptor Binding: It could bind to receptors on cell surfaces, altering cellular signaling.
DNA Interaction: The compound might interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
- 7-(4-methylphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one
Uniqueness
Compared to similar compounds, 7-(4-methoxyphenyl)-3-(phenoxymethyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one may exhibit unique properties due to the presence of the methoxy group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C19H15N3O3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-9-7-13(8-10-14)16-11-18(23)22-17(20-21-19(22)26-16)12-25-15-5-3-2-4-6-15/h2-11H,12H2,1H3 |
InChI Key |
DKZQMCPJVARWMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)COC4=CC=CC=C4 |
Origin of Product |
United States |
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